molecular formula C22H26N2O4 B2603451 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921583-37-1

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No. B2603451
CAS RN: 921583-37-1
M. Wt: 382.46
InChI Key: VCMMCDJBGHLXTJ-UHFFFAOYSA-N
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Description

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectroscopic Studies

A study by Almansour et al. (2016) involved synthesizing a series of benzimidazole-tethered oxazepine heterocyclic hybrids, which are structurally related to 4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide. These compounds showed potential for nonlinear optical (NLO) applications, as investigated through computational hyperpolarizability studies, indicating their potential in photonics and optoelectronics (Almansour et al., 2016).

Oxidation and Transformation Studies

In the research by Lévai et al. (2002), treatment with alkaline hydrogen peroxide led to the transformation of related compounds into novel tetrahydrobenzofuran derivatives. These derivatives have applications in various chemical synthesis processes, demonstrating the reactivity and versatility of these compounds (Lévai et al., 2002).

Amination Methods

A study by Wang et al. (2014) focused on the direct amination of benzoxazoles, closely related to the target compound. The research highlights an environmentally friendly method for aminating these compounds, indicating potential in pharmaceutical synthesis and material science (Wang et al., 2014).

Antibacterial Activity

Palkar et al. (2017) synthesized novel analogs with structural similarities to the target compound and tested them for antibacterial activity. This research indicates the potential use of such compounds in developing new antibacterial agents (Palkar et al., 2017).

Novel Condensation Reaction Methods

Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, which are structurally related to the target compound. This method could be significant in the field of medicinal chemistry for the synthesis of various biologically active compounds (Shaabani et al., 2009).

Antioxidant Activity

Research by Yüksek et al. (2015) on similar compounds revealed their potential in vitro antioxidant activities, suggesting the use of these compounds in antioxidant therapies and related pharmaceutical applications (Yüksek et al., 2015).

Polymer and Material Science Applications

Studies by Sava et al. (2003) and Hsiao et al. (2000) on compounds containing similar structural features have shown their utility in polymer and material sciences. These compounds have been used in the synthesis of new aromatic polyamides and have shown good thermal stability and solubility, indicating potential applications in the development of advanced materials (Sava et al., 2003); (Hsiao et al., 2000).

properties

IUPAC Name

4-butoxy-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-5-12-27-17-9-6-15(7-10-17)20(25)23-16-8-11-18-19(13-16)28-14-22(2,3)21(26)24-18/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMMCDJBGHLXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

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